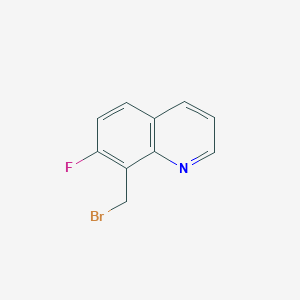
8-(Bromomethyl)-7-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “8-(Bromomethyl)-7-fluoroquinoline” would be characterized by the presence of the quinoline core, with the bromomethyl group extending from the 8th carbon and a fluorine atom attached to the 7th carbon. The presence of these substituents would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
As a quinoline derivative, “8-(Bromomethyl)-7-fluoroquinoline” could potentially undergo a variety of chemical reactions. The bromomethyl group could be a site of nucleophilic attack, leading to substitution reactions . The aromatic ring could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(Bromomethyl)-7-fluoroquinoline” would depend on its molecular structure. Factors such as its polarity, size, and the presence of the bromomethyl and fluoro groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Photoremovable Protecting Groups
8-Bromo-7-hydroxyquinoline (BHQ) is significant in the field of cell physiology research. It's used as a photoremovable protecting group, enabling the study of temporal and spatial aspects of physiological functions in living tissues using two-photon excitation. This method employs low-energy IR light, minimizing tissue damage and allowing deeper penetration. BHQ is water-soluble, exhibits low fluorescence, and releases bioactive molecules' functional groups upon photolysis, making it ideal for such applications (Zhu, Pavlos, Toscano, & Dore, 2006).
Metalation and Functionalization
2-Bromo-3-fluoroquinolines, closely related to 8-(Bromomethyl)-7-fluoroquinoline, can be converted into carboxylic acids through halogen/metal permutation. This process is useful in synthetic chemistry for introducing functional groups at specific sites on the quinoline ring. Such transformations have applications in creating novel compounds with potential biological activities (Ondi, Volle, & Schlosser, 2005).
Fluorogenic Chemodosimeters
8-Hydroxyquinoline derivatives are used in developing fluorogenic chemodosimeters, which are substances that respond to specific chemicals with a fluorescence change. These derivatives are highly selective for Hg2+ ions, enhancing fluorescence significantly in certain solutions. This selectivity and sensitivity in signaling make them valuable in environmental monitoring and analytical chemistry (Song et al., 2006).
Chemical Synthesis and Modification
8-(Bromomethyl)-7-fluoroquinoline and its derivatives are useful in various chemical syntheses and modifications. For example, they can be converted into other halogenated quinolines, which have applications in developing new chemical entities with potential pharmaceutical value (Tochilkin et al., 1983).
Excited-State Processes and Fluorogenic Properties
Studies on 8-hydroxyquinoline, a related compound, provide insights into its excited-state processes and fluorogenic properties. Understanding these properties is crucial in the development of fluorescent sensors and materials for various applications including biological imaging (Bardez et al., 1997).
Zukünftige Richtungen
The future directions for research on “8-(Bromomethyl)-7-fluoroquinoline” would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses . Alternatively, it could be used as a building block in the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
8-(bromomethyl)-7-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-6-8-9(12)4-3-7-2-1-5-13-10(7)8/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRGTPXJNOVBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)CBr)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Bromomethyl)-7-fluoroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


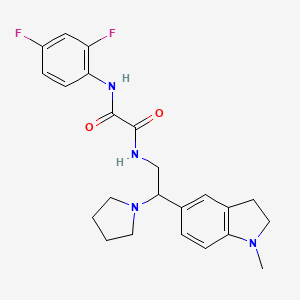

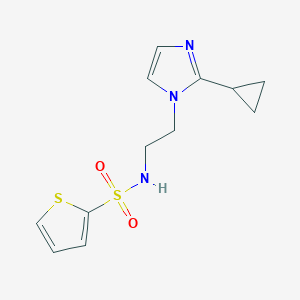
![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)
![2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2447756.png)
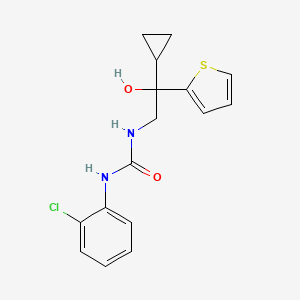
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2447761.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2447764.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2447766.png)
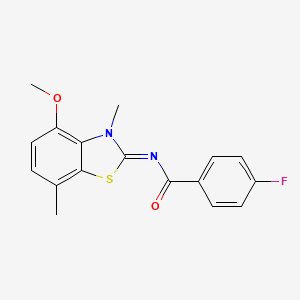
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447768.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2447769.png)